molecular formula C12H13NO B8752995 6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No. B8752995
M. Wt: 187.24 g/mol
InChI Key: NBUWNTIATBQVDR-UHFFFAOYSA-N
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Description

6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C12H13NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6H2,1-2H3

InChI Key

NBUWNTIATBQVDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-cyano-2,2-dimethyl-2H-1-benzopyran (5.5 g, 29.7 mmoles, prepared according to Evans et al., J. Chem. Med., 1983, 26, p. 1582 and J. Med. Chem., 1986, 29, p. 2194) in anhydrous ethanol (40 ml) was treated with palladium on carbon (0.35 g) and stirred under hydrogen gas for 2 hours. The catalyst was filtered through a Celite and the filter cake washed with ethyl acetate. The filtrate was concentrated under vacuum to obtain 5.71 g of a yellow oil. The crude product was dissolved in ethyl acetate (60 ml) and washed successively with 5% hydrogen chloride solution (60 ml), saturated sodium hydrogen carbonate solution (60 ml), saturated sodium chloride solution (60 ml) and dried over anhydrous magnesium sulfate. The solvent was recovered under vacuum to yield 5.14 g of the title A compound as a yellow solid which was used in the next step without further purification. 1H NMR (CDCl3) δ7.37 (s, 1H), 7.34 (s, 1H), 6.80 (d, J=8.8 Hz, 1H), 2.78 (dd, 2H), 1.80 (dd, 2H), 1.35 (s, 6H). 13C NMR (CDCl3) δ157.95, 133.82, 131.34, 122.07, 119.53, 118.24, 102.66, 75,76, 32.13, 26.81, 22.06.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One

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